Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by its unique bicyclo[2.2.2]octane structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate typically involves the cycloaddition reactions of cyclohexenones with electron-deficient alkenes under enamine/iminium catalysis . This method allows for the formation of the bicyclic structure with high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)bicyclo[2.2.2]octane-2-carboxylate.
Reduction: Formation of 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Uniqueness
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate is unique due to its specific bicyclo[2.2.2]octane structure, which imparts distinct chemical properties and reactivity. This structure provides a balance between rigidity and flexibility, making it a valuable scaffold in various applications.
Properties
CAS No. |
62934-96-7 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-14-10(13)9-6-11(7-12)4-2-8(9)3-5-11/h8-9,12H,2-7H2,1H3 |
InChI Key |
UJAVXYDVBGJJNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCC1CC2)CO |
Origin of Product |
United States |
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